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Compound of Interest

Compound Name: Cefotaxima

Cat. No.: B1231043

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core chemical properties of Cefotaxime
sodium salt, a third-generation cephalosporin antibiotic. It includes quantitative data, detailed
experimental protocols for key analytical methods, and visualizations of its mechanism of action
and common experimental workflows.

Core Chemical and Physical Properties

Cefotaxime sodium salt is a semi-synthetic, broad-spectrum antibiotic.[1][2] Its physical and
chemical characteristics are summarized below.
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Property

Data

Appearance

White to pale yellow crystalline powder.[2][3]

Molecular Formula

C16H16NsNaO7S2.[3][4][5]

Molecular Weight 477.45 g/mol .[3][4][5]
Melting Point 162-163 °C (with decomposition).[3][6]
UV Amax 236 nm in water.[2]

pH (10% Solution)

4.5 - 6.5.[2][7][8]

Specific Rotation [a]D

+58° to +64° (c=1 in H20).[2][8]

pKa

Specific experimental pKa values are not readily
available in cited literature. The molecule
possesses a carboxylic acid group (acidic pKa)

and an aminothiazole moiety (basic pKa).

Solubility Profile

Cefotaxime sodium salt is readily soluble in water but has limited solubility in most organic

solvents.[3][7]
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Solvent Solubility Temperature (°C)
Water Soluble (up to 250 mg/mL).[9] Ambient

PBS (pH 7.2) Approx. 10 mg/mL. Ambient

DMSO Approx. 10 mg/mL. Ambient

Ethanol Slightly soluble.[3] Ambient

Methanol Soluble.[10][11] 5-40

Acetone Soluble.[10][11] 5-40

Chloroform Insoluble.[3] Ambient

Measurable concentrations not
found (<10-4 g/ 100 g 5-40
solvent).[10][11]

Dichloromethane

Measurable concentrations not
found (<10~4g /100 g 5-40
solvent).[10][11]

Ethyl Acetate

Measurable concentrations not
found (<10-4g /100 g 5-40
solvent).[10][11]

n-Hexane

Stability Characteristics

The stability of Cefotaxime sodium is highly dependent on pH, temperature, and light exposure.
It is sensitive to heat, light, and moisture.[12]
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Condition

Summary of Stability

pH Stability

The optimal pH range for stability in aqueous
solution is approximately 4.3 to 6.2.[13] Below
pH 3.4, degradation is acid-catalyzed, while
above pH 6.2, it is base-catalyzed.[13]
Degradation involves cleavage of the B-lactam

ring and deacetylation.

Temperature

In aqueous solution (e.g., 5% dextrose or 0.9%
NacCl), it is stable for ~24 hours at 24°C, ~22
days at 4°C, and >100 days at -10°C.[13] A 100
mg/mL solution is considered stable for up to 5
days at 5°C, 24 hours at 25°C, and only 2 hours
at 45°C.[1][8]

Light

The compound is light-sensitive and should be
protected from light.[12] Photodegradation can

lead to isomerization and photolysis.

Solid State

Stable as a solid powder when protected from
light and moisture. It is hygroscopic.[12] Store
under inert atmosphere at 2-8°C.[2][6]

Spectroscopic Data
Infrared (IR) Spectroscopy

The IR spectrum of Cefotaxime sodium salt shows characteristic absorption bands

corresponding to its functional groups. The most critical band is that of the B-lactam carbonyl.
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Wavenumber (cm~?) Assignment

1825 - 1740 C=0 stretch (B-Lactam ring).[14][15]
~1735 C=0 stretch (Ester)

~1680 C=0 stretch (Amide I)

~1610 C=N stretch (Oxime)

~1540 N-H bend (Amide I1)

~3300-3400 N-H stretch (Amine/Amide)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data provides structural confirmation of the molecule. The following shifts are reported
for Cefotaxime free ligand in DMSO-ds.

Chemical Shift (ppm) Assignment

9.534 d, -NH (Amide)

7.459 s, -NH2 (Aminothiazole)

5.770 d, N-CH (B-Lactam ring, H-7)
4.956 d, CO-CH (B-Lactam ring, H-6)
4.174 s, -CH2-O (Acetoxymethyl)
3.127 s, S-CH2 (Dihydrothiazine ring)
1.91 s, -CHs (Acetyl)

1.12 s, =N-O-CHs (Methoxyimino)

(Data sourced from a study analyzing the free ligand, shifts may vary slightly for the sodium
salt).[3][16]
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Mechanism of Action: Inhibition of Bacterial Cell
Wall Synthesis

Cefotaxime is a bactericidal agent that functions by inhibiting the synthesis of the bacterial cell
wall.[1][14][17] The bactericidal activity results from its affinity for and inhibition of penicillin-
binding proteins (PBPs).[1][17][18] Cefotaxime shows a particularly high affinity for PBP-1b and
PBP-3.[17][18] This inhibition disrupts the final transpeptidation step of peptidoglycan
synthesis, a critical component of the cell wall.[14][15] The weakened cell wall cannot withstand
the internal osmotic pressure, leading to cell lysis and death.[14][18] Its syn-configuration of the
methoxyimino moiety confers stability against many (3-lactamase enzymes, making it effective
against resistant bacteria.[14]
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Mechanism of Cefotaxime action on bacterial cell wall synthesis.

Experimental Protocols
Protocol: Solubility Determination (Shake-Flask Method)

This protocol outlines a general method for determining the solubility of Cefotaxime sodium in
various solvents, adapted from literature descriptions.[10][11]
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e Preparation: Place an excess amount of Cefotaxime sodium salt (e.g., 2 g) into a jacketed
glass vessel containing a known volume of the solvent (e.g., 150 cm3). The vessel should be
protected from light.

o Equilibration: Stir the suspension at a constant speed (e.g., 250 rpm) and maintain a
constant temperature using a circulating water bath. Allow the system to equilibrate for at
least 45 minutes. Studies have shown concentration becomes constant after 30 minutes.[10]
[11]

o Sampling: Withdraw a sample of the supernatant using a syringe. Immediately filter the
sample through a 0.45 pum membrane filter to remove undissolved solids.

e Quantification: Dilute the filtered sample appropriately. Determine the concentration of
Cefotaxime in the filtrate using UV-Vis spectrophotometry at its Amax (236 nm).

e Calculation: Calculate the solubility in units such as mg/mL or g/100 g of solvent based on
the measured concentration and dilution factor. Repeat the experiment at different
temperatures as required.

Protocol: Stability-Indicating HPLC Assay

This protocol describes a stability-indicating reverse-phase HPLC (RP-HPLC) method for
quantifying Cefotaxime sodium and its degradation products. This is a composite method
based on several validated procedures.[6][11][19][20]

o Chromatographic System:

o

Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 um particle size).[6][21]

[e]

Mobile Phase: A mixture of aqueous buffer and organic solvent. A common example is
Ammonium Acetate buffer (pH 6.8) and Acetonitrile in a ratio of 85:15 (v/v).[6][11]

[e]

Flow Rate: Isocratic elution at 0.8 - 1.0 mL/min.[6][21]

o

Detection: PDA or UV detector set to 235 nm or 252 nm.[6][19]

[¢]

Injection Volume: 20 pL.
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e Standard & Sample Preparation:

o Standard Solution: Prepare a stock solution of Cefotaxime sodium reference standard in
the mobile phase or water at a known concentration (e.g., 100 pg/mL). Prepare working
standards by serial dilution.

o Sample Solution: Reconstitute or dissolve the test sample (e.g., from a forced degradation
study) in the mobile phase or water to achieve a concentration within the linear range of
the assay.

o Forced Degradation (Specificity/Stability Testing):

o Acid Hydrolysis: Incubate the drug solution with 0.1N HCI (e.g., for 15 minutes), then
neutralize with 0.1N NaOH.[19]

o Base Hydrolysis: Incubate the drug solution with 0.1N NaOH (e.g., for 15 minutes), then
neutralize with 0.1N HCI.[19]

o Oxidative Degradation: Treat the drug solution with 3% H20: for a set period (e.g., 15
minutes).[19]

o Thermal Degradation: Heat the drug solution (e.g., reflux for 5 minutes) or expose the
solid drug to dry heat.[19]

e Analysis: Inject the standard, sample, and degraded sample solutions into the HPLC system.
The method is considered stability-indicating if the degradation product peaks are well-
resolved from the parent Cefotaxime peak.

Protocol: Minimum Inhibitory Concentration (MIC)
Determination

This protocol describes the broth microdilution method for determining the MIC of Cefotaxime
against a specific bacterial strain.[7]

» Preparation of Antibiotic Dilutions:
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o In a 96-well microtiter plate, add 100 pL of sterile cation-adjusted Mueller-Hinton Broth
(CAMHB) to all wells.

o Prepare a stock solution of Cefotaxime sodium in CAMHB at twice the highest desired
concentration (e.g., 256 pg/mL for a final top concentration of 128 pg/mL).[7]

o Add 100 pL of this stock solution to the wells in column 1.

o Perform a two-fold serial dilution by transferring 100 pL from column 1 to column 2, mixing
thoroughly, then transferring 100 pL from column 2 to column 3, and so on, down to
column 10. Discard the final 100 pL from column 10. Column 11 serves as a positive
growth control (no antibiotic), and column 12 serves as a sterility control (no bacteria).

e Preparation of Bacterial Inoculum:
o Grow the test bacterium overnight on an appropriate agar medium.

o Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to match a
0.5 McFarland standard.

o Dilute this suspension in CAMHB to achieve a final target inoculum concentration of
approximately 5 x 10> CFU/mL in each well after inoculation.

e |noculation and Incubation:

o Inoculate each well (from columns 1 to 11) with the prepared bacterial suspension. The
final volume in each well will be 200 pL.

o Cover the plate and incubate at 35-37°C for 18-24 hours under ambient air.[7]
e Interpretation:

o The MIC is the lowest concentration of Cefotaxime that completely inhibits visible growth
of the organism. This can be assessed visually or by using a microplate reader to measure
optical density.
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Workflow for Minimum Inhibitory Concentration (MIC) determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Cefotaxime Sodium Salt: A Technical Guide to Chemical
Properties and Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1231043#cefotaxime-sodium-salt-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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